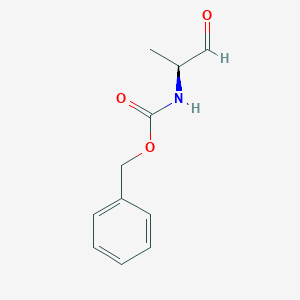

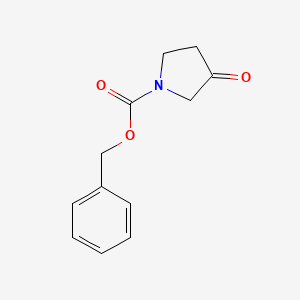

(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester

カタログ番号 B1296700

CAS番号:

82353-55-7

分子量: 207.23 g/mol

InChIキー: XTXJPZGMVKIPHE-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester” is a complex organic compound. It contains an ester functional group, which is a carbonyl adjacent to an ether linkage . It is derived from a carboxylic acid and an alcohol .

Synthesis Analysis

Esters are usually prepared from carboxylic acids by the methods already discussed. Thus, carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .Molecular Structure Analysis

The molecular structure of an ester involves the combination of a carboxylic acid and an alcohol, resulting in the formation of an ester linkage -COO- . The specific structure of “(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester” would require more specific information or computational chemistry analysis.Chemical Reactions Analysis

Esters undergo various reactions, including esterification, hydrolysis, and reduction . Esterification occurs when an alcohol and a carboxylic acid react in the presence of an acid catalyst . Hydrolysis of an ester can occur in both acidic and basic conditions, resulting in the formation of a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, making them intermediate in boiling points between nonpolar alkanes and alcohols . They are somewhat soluble in water, especially those of low molar mass . The specific physical and chemical properties of “(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester” would require experimental determination or computational prediction.科学的研究の応用

- Benzyl esters are used in the synthesis of organic compounds . A method has been developed for preparing benzyl ethers and esters using 2-benzyloxypyridine . The process involves N-methylation of 2-benzyloxypyridine to deliver the active reagent in situ .

- The method is mild, convenient, and in some cases uniquely effective for the synthesis of benzyl ethers and esters .

- Benzyl esters are important building blocks in pharmaceuticals . The development of versatile synthetic methods of ester is an important research topic in organic chemistry .

- Photocatalytic strategies are being used for the synthesis of esters . The reaction mechanisms involve mainly single electron transfer, energy transfer or other radical procedures .

Organic Chemistry

Photocatalytic Synthesis

Tissue Engineering

- Esters and their derivatives are distributed widely in natural products, pharmaceuticals, fine chemicals and other fields . Esters are important building blocks in pharmaceuticals such as clopidogrel, methylphenidate, fenofibrate, travoprost, prasugrel, oseltamivir, eszopiclone and fluticasone .

- The development of versatile synthetic methods of ester is an important research topic in organic chemistry . Fisher esterification, the dehydrative coupling of carboxylic acids with alcohols, is the most traditional way to access esters .

- Esters and their derivatives are found widely in natural products, pharmaceuticals, and fine chemicals . The development of versatile synthetic methods of ester is still an important research topic in organic chemistry .

Pharmaceuticals

Fine Chemicals

Natural Products

- Esters and their derivatives are distributed widely in natural products, pharmaceuticals, fine chemicals and other fields . Esters are important building blocks in pharmaceuticals such as clopidogrel, methylphenidate, fenofibrate, travoprost, prasugrel, oseltamivir, eszopiclone and fluticasone .

- The development of versatile synthetic methods of ester is an important research topic in organic chemistry . Fisher esterification, the dehydrative coupling of carboxylic acids with alcohols, is the most traditional way to access esters .

- Esters and their derivatives are found widely in natural products, pharmaceuticals, and fine chemicals . The development of versatile synthetic methods of ester is still an important research topic in organic chemistry .

Pharmaceuticals

Fine Chemicals

Natural Products

Safety And Hazards

特性

IUPAC Name |

benzyl N-[(2S)-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,12,14)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXJPZGMVKIPHE-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C=O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

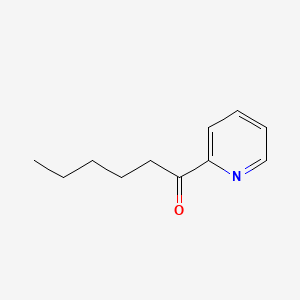

Pentyl 2-pyridyl ketone

42203-03-2

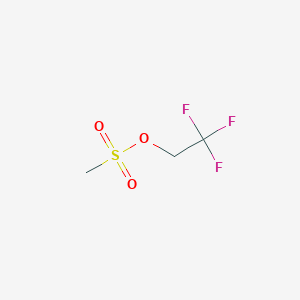

2,2,2-Trifluoroethyl methanesulfonate

25236-64-0

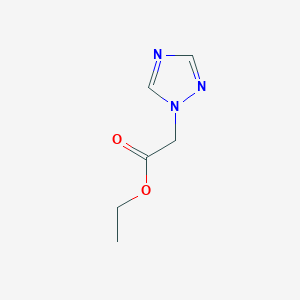

Ethyl 1H-1,2,4-triazol-1-ylacetate

56563-01-0

![9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B1296623.png)

![Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-](/img/structure/B1296646.png)